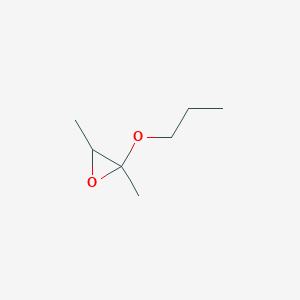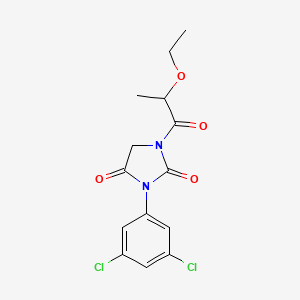
2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(2-ethoxy-1-oxopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(2-ethoxy-1-oxopropyl)- is a synthetic organic compound that belongs to the class of imidazolidinediones. These compounds are known for their diverse applications in medicinal chemistry, particularly as anticonvulsants and anti-inflammatory agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(2-ethoxy-1-oxopropyl)- typically involves the following steps:
Formation of the Imidazolidinedione Core: This can be achieved by the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the 3,5-Dichlorophenyl Group: This step involves the substitution reaction where the phenyl group is introduced using reagents like 3,5-dichlorobenzoyl chloride.
Attachment of the Ethoxy-1-oxopropyl Group: This can be done through esterification or amidation reactions using ethyl propionate or similar reagents.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(2-ethoxy-1-oxopropyl)- has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its anticonvulsant and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(2-ethoxy-1-oxopropyl)- involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and alteration of ion channel dynamics.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Imidazolidinedione, 3-phenyl-1-(2-ethoxy-1-oxopropyl)
- 2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(2-methoxy-1-oxopropyl)
Uniqueness
The presence of the 3,5-dichlorophenyl group and the ethoxy-1-oxopropyl group in 2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(2-ethoxy-1-oxopropyl)- imparts unique chemical and biological properties, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
69908-56-1 |
|---|---|
Formule moléculaire |
C14H14Cl2N2O4 |
Poids moléculaire |
345.2 g/mol |
Nom IUPAC |
3-(3,5-dichlorophenyl)-1-(2-ethoxypropanoyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H14Cl2N2O4/c1-3-22-8(2)13(20)17-7-12(19)18(14(17)21)11-5-9(15)4-10(16)6-11/h4-6,8H,3,7H2,1-2H3 |
Clé InChI |
ZNLDYXKYFZGUTQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)C(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


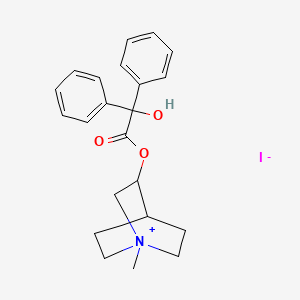
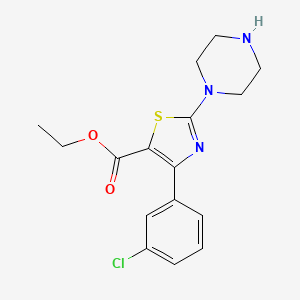
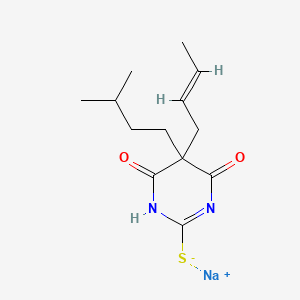
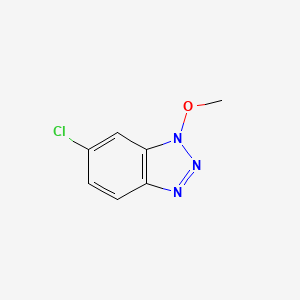
![4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808597.png)
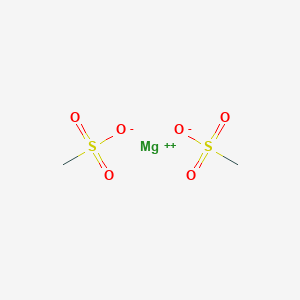
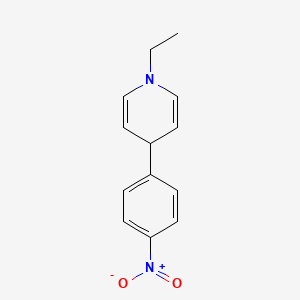
![2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808612.png)
![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;barium(2+)](/img/structure/B13808620.png)
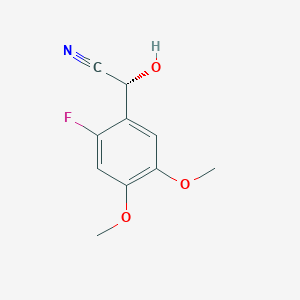

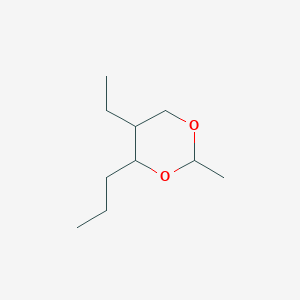
![(4Z)-4-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B13808651.png)
